molecular formula C7H4FIO2 B1294782 4-Fluoro-3-iodobenzoic acid CAS No. 403-18-9

4-Fluoro-3-iodobenzoic acid

Cat. No.: B1294782
CAS No.: 403-18-9
M. Wt: 266.01 g/mol
InChI Key: IKSOHJRYPQRTLQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are replaced by fluorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-iodobenzoic acid can be synthesized through several methods. One common approach involves the diazotization of 3-amino-4-fluorobenzoic acid followed by a Sandmeyer reaction to introduce the iodine atom. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and aryl-alkyne derivatives.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiols can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and other substituted benzoic acids.

    Coupling Reactions: Products include biaryl compounds and aryl-alkyne derivatives.

    Oxidation and Reduction: Products include esters, alcohols, and other oxidized or reduced derivatives.

Scientific Research Applications

4-Fluoro-3-iodobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-iodobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are determined by the nature of the molecules it helps to synthesize, which can interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-iodobenzoic acid
  • 5-Fluoro-2-iodobenzoic acid
  • 2-Iodobenzoic acid

Comparison

4-Fluoro-3-iodobenzoic acid is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This positional arrangement can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may offer distinct advantages in certain synthetic applications due to its specific electronic and steric properties.

Properties

IUPAC Name

4-fluoro-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSOHJRYPQRTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274507
Record name 4-fluoro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-18-9
Record name 4-fluoro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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